2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a nitro group and a boronic ester group. These functional groups make it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . In these reactions, they form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
In the context of organic synthesis, the compound can influence the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is primarily seen in the formation of new organic compounds through carbon-carbon bond formation . It’s used as a reagent in organic synthesis, contributing to the creation of a wide variety of complex organic structures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Furthermore, it should be handled in a controlled environment to prevent exposure to air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems can also improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or DMF).
Major Products Formed
Reduction: 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: Similar in structure but contains a pyridine ring instead of a phenol ring.
4-Amino-3-nitrophenylboronic acid pinacol ester: Contains an amino group instead of a nitro group.
Uniqueness
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a nitro group and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15)9(7-8)14(16)17/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPFDHFMRUGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590386 | |
Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-08-4 | |
Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-nitrophenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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